molecular formula C9H19N3O3S B4740945 tert-butyl 2-{[(2-methoxyethyl)amino]carbonothioyl}hydrazinecarboxylate

tert-butyl 2-{[(2-methoxyethyl)amino]carbonothioyl}hydrazinecarboxylate

Cat. No. B4740945
M. Wt: 249.33 g/mol
InChI Key: KYWBCFBVCIPVSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-{[(2-methoxyethyl)amino]carbonothioyl}hydrazinecarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a hydrazine derivative that has a thioamide and an amino group in its structure. It has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments have been extensively studied.

Mechanism of Action

The mechanism of action of tert-butyl 2-{[(2-methoxyethyl)amino]carbonothioyl}hydrazinecarboxylate is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) and the inhibition of various enzymes involved in cellular processes. ROS are known to play a role in cancer cell death, and the cytotoxic activity of this compound may be due to its ability to induce ROS generation. In addition, this compound has been shown to inhibit enzymes such as topoisomerase II and carbonic anhydrase, which are involved in DNA replication and pH regulation, respectively.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. This compound has been found to induce apoptosis, inhibit cell migration and invasion, and alter the expression of genes involved in cancer progression. In addition, it has been shown to exhibit antioxidant activity, which may be due to its ability to scavenge ROS. Furthermore, this compound has been found to inhibit the growth of bacteria and fungi, suggesting potential applications in antimicrobial therapy.

Advantages and Limitations for Lab Experiments

Tert-butyl 2-{[(2-methoxyethyl)amino]carbonothioyl}hydrazinecarboxylate has several advantages for laboratory experiments, including its ease of synthesis, stability, and versatility. This compound can be easily synthesized using various methods, and it is stable under normal laboratory conditions. In addition, it can be used as a precursor for the synthesis of other compounds, which may have potential applications in various fields. However, there are also some limitations associated with the use of this compound in laboratory experiments, such as its cytotoxicity, which may limit its use in some applications.

Future Directions

There are several future directions for the study of tert-butyl 2-{[(2-methoxyethyl)amino]carbonothioyl}hydrazinecarboxylate. One potential direction is the further investigation of its mechanism of action, which may provide insights into its potential applications in various fields. Another direction is the synthesis of analogs of this compound, which may exhibit improved properties such as increased cytotoxicity or selectivity. Furthermore, the development of formulations or delivery systems for this compound may improve its pharmacokinetic properties and increase its potential for clinical use.

Scientific Research Applications

Tert-butyl 2-{[(2-methoxyethyl)amino]carbonothioyl}hydrazinecarboxylate has been used in various scientific research applications, including as a potential anticancer agent, a fluorescent probe for the detection of thiols, and a precursor for the synthesis of other compounds. In cancer research, this compound has been shown to exhibit cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to induce apoptosis, inhibit cell migration and invasion, and alter the expression of genes involved in cancer progression. In addition, this compound has been used as a fluorescent probe for the detection of thiols, which are important biomolecules involved in various physiological processes. This compound has also been used as a precursor for the synthesis of other compounds, such as thiosemicarbazones and hydrazones, which have potential applications in medicinal chemistry.

properties

IUPAC Name

tert-butyl N-(2-methoxyethylcarbamothioylamino)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O3S/c1-9(2,3)15-8(13)12-11-7(16)10-5-6-14-4/h5-6H2,1-4H3,(H,12,13)(H2,10,11,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYWBCFBVCIPVSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NNC(=S)NCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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